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Compound of Interest

Compound Name:
5-Bromo-4-fluoro-2-methyl-1H-

indole

Cat. No.: B11877497 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 5-Bromo-4-fluoro-2-methyl-1H-
indole, a halogenated and methylated indole derivative of interest in medicinal chemistry and

drug discovery. Due to the specific substitution pattern, this compound represents a unique

chemical entity. This document compiles its physicochemical properties, proposes a potential

synthetic strategy, and discusses its expected biological relevance based on analogous

structures. While specific experimental data for this exact isomer is limited in publicly available

literature, this guide serves as a foundational resource for researchers investigating this and

related compounds.

Physicochemical Properties
The fundamental characteristics of 5-Bromo-4-fluoro-2-methyl-1H-indole are crucial for its

application in experimental settings. The molecular formula and calculated molecular weight

are summarized below.
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Property Value

Chemical Name 5-Bromo-4-fluoro-2-methyl-1H-indole

Molecular Formula C₉H₇BrFN

Calculated Molecular Weight 228.06 g/mol

Canonical SMILES CC1=CC2=C(N1)C=CC(=C2F)Br

InChI Key Not available

CAS Number Not available

Note: The molecular weight is a calculated value based on the atomic weights of the

constituent elements. Experimental values may vary slightly.

Synthesis and Experimental Protocols
While a specific, validated synthetic protocol for 5-Bromo-4-fluoro-2-methyl-1H-indole is not

readily available in the current literature, its synthesis can be approached through established

methods for indole ring formation. The Leimgruber-Batcho indole synthesis is a widely utilized

and versatile method for preparing substituted indoles and serves as a strong starting point.

Proposed Synthetic Pathway: Modified Leimgruber-
Batcho Synthesis
This proposed pathway begins with a substituted o-nitrotoluene, which is converted to an

enamine, followed by reductive cyclization to form the indole ring.

Step 1: Enamine Formation The synthesis would commence with a suitable precursor, such as

4-Bromo-5-fluoro-2-nitrotoluene. This starting material would then be reacted with a formamide

acetal, like N,N-dimethylformamide dimethyl acetal (DMF-DMA), in the presence of a base

such as pyrrolidine. This reaction forms a β-nitroenamine intermediate.

Step 2: Reductive Cyclization The nitroenamine intermediate is then subjected to reductive

cyclization to form the indole ring. This can be achieved using various reducing agents.

Common conditions include:
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Catalytic Hydrogenation: Using a palladium on carbon (Pd/C) catalyst under a hydrogen

atmosphere.

Metal-Acid Reduction: Utilizing iron powder in acetic acid (Fe/AcOH).

The process yields the target compound, 5-Bromo-4-fluoro-2-methyl-1H-indole.

Below is a generalized workflow for this proposed synthesis.

Starting Material
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Caption: Proposed synthetic workflow for 5-Bromo-4-fluoro-2-methyl-1H-indole.
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Potential Biological and Pharmacological
Significance
The indole nucleus is a prominent scaffold in numerous biologically active compounds, both

natural and synthetic. The introduction of halogen atoms, such as bromine and fluorine, along

with a methyl group, can significantly modulate the pharmacokinetic and pharmacodynamic

properties of the molecule.

Fluorine: The presence of a fluorine atom can enhance metabolic stability, improve binding

affinity to target proteins, and alter the acidity of nearby protons.

Bromine: Bromine substitution can introduce specific interactions within protein binding

pockets and can be a handle for further chemical modifications, such as cross-coupling

reactions.

Methyl Group: The methyl group at the 2-position can influence the molecule's conformation

and lipophilicity, potentially impacting its biological activity and selectivity.

Derivatives of 5-fluoro-2-oxindole have been investigated as potential α-glucosidase inhibitors,

suggesting that the fluorinated indole scaffold has relevance in metabolic disease research.[1]

Furthermore, various functionalized indoles have been evaluated as antimycobacterial and

anticancer agents.[2]

Given the structural motifs present in 5-Bromo-4-fluoro-2-methyl-1H-indole, it is a candidate

for screening in various therapeutic areas, including but not limited to:

Oncology

Infectious Diseases

Neuroscience

No specific signaling pathways involving 5-Bromo-4-fluoro-2-methyl-1H-indole have been

elucidated. However, based on the activities of similar indole derivatives, it could potentially

interact with kinases, nuclear receptors, or other enzyme systems. Further research and

biological screening are necessary to determine its precise mechanism of action.
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Conclusion
5-Bromo-4-fluoro-2-methyl-1H-indole is a halogenated indole derivative with potential for

applications in drug discovery and chemical biology. This guide provides its fundamental

physicochemical data and a plausible synthetic route based on established indole syntheses.

While experimental data on its biological activity and specific signaling pathway interactions are

currently lacking, the structural features of this molecule suggest it is a promising candidate for

further investigation. Researchers are encouraged to use the information presented herein as a

foundation for synthesizing and exploring the therapeutic potential of this and related

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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